molecular formula C11H7NO2 B11907672 2-(Furan-2-yl)benzo[d]oxazole CAS No. 881-60-7

2-(Furan-2-yl)benzo[d]oxazole

Cat. No.: B11907672
CAS No.: 881-60-7
M. Wt: 185.18 g/mol
InChI Key: OXQATLMDNGJNBH-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) and Furan (B31954) Moieties in Heterocyclic Chemistry

The benzoxazole and furan rings are fundamental building blocks in the synthesis of a wide range of organic compounds. numberanalytics.comglobalresearchonline.net Their prevalence stems from their unique chemical properties and their presence in numerous biologically active molecules. globalresearchonline.netutripoli.edu.lyutripoli.edu.ly

Benzoxazole: This aromatic organic compound consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netwikipedia.org The fusion of these two rings creates a stable, bicyclic heteroaromatic system. wikipedia.orgambeed.com The aromaticity of the benzoxazole nucleus imparts relative stability, while the presence of nitrogen and oxygen heteroatoms provides reactive sites for further functionalization. ambeed.comhilarispublisher.comfoodb.caebi.ac.uk This structural motif is a vital pharmacophore, a key structural feature responsible for a drug's pharmacological activity, and is found in a variety of compounds with applications in medicinal chemistry. globalresearchonline.netinnovareacademics.innih.gov Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities. globalresearchonline.netwikipedia.orgambeed.comhilarispublisher.com They are also utilized as intermediates in the synthesis of more complex molecules and have found applications as optical brighteners and fluorescent probes. globalresearchonline.netwikipedia.org

Furan: Furan is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.comwikipedia.org First isolated in 1870, furan and its derivatives are versatile intermediates in organic synthesis. numberanalytics.com The furan ring is considered aromatic because one of the lone pairs of electrons on the oxygen atom is delocalized into the ring, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons). wikipedia.orgnumberanalytics.comvaia.comquora.com However, its aromatic character is less pronounced than that of benzene, making it more reactive in certain chemical transformations. wikipedia.orgnumberanalytics.com This reactivity, coupled with its ability to be derived from renewable resources like corncobs and oat hulls, makes furan a valuable component in the development of sustainable chemical processes. numberanalytics.combritannica.com The furan moiety is present in numerous natural products and synthetic compounds with diverse biological activities. utripoli.edu.lyutripoli.edu.lyijabbr.com

Structural Characteristics of 2-(Furan-2-yl)benzo[d]oxazole and Related Heteroaromatic Systems

The structure of this compound is defined by the direct linkage of the furan and benzoxazole rings at the 2-position of the benzoxazole nucleus. This arrangement gives rise to specific stereochemical and electronic properties.

Planarity and Hybridization States of Constituent Rings

Both the benzoxazole and furan rings are inherently planar structures. wikipedia.orgsemanticscholar.org This planarity is a consequence of the sp² hybridization of the carbon, nitrogen, and oxygen atoms that constitute the rings. quora.comsemanticscholar.orgtandfonline.compressbooks.pub In the furan ring, the four carbon atoms and the oxygen atom are all sp² hybridized. quora.com Similarly, the atoms in the oxazole portion of the benzoxazole ring are sp² hybridized, and these are fused to a planar benzene ring. semanticscholar.orgtandfonline.com The planarity of these systems is crucial for maximizing the overlap of p-orbitals, which is a prerequisite for aromaticity.

Aromaticity and Electron Delocalization within the Benzoxazole and Furan Nuclei

Aromaticity is a key feature of both the benzoxazole and furan rings, contributing to their relative stability. globalresearchonline.netwikipedia.org

Furan's Aromaticity: The furan ring contains six π-electrons: four from the two double bonds and two from one of the lone pairs on the sp² hybridized oxygen atom. vaia.comquora.comvedantu.com This electron configuration satisfies Hückel's rule (with n=1), confirming its aromatic character. numberanalytics.comvaia.com However, the electronegativity of the oxygen atom leads to a less effective delocalization of the π-electrons compared to benzene, resulting in a lower resonance energy. wikipedia.org

In the combined molecule, this compound, the π-electron systems of the two rings can interact, leading to extended conjugation. This extended delocalization can influence the molecule's electronic properties, such as its absorption and fluorescence spectra. researchgate.net

Overview of Current Research Trajectories on this compound and Analogues

Current research on this compound and its analogues is multifaceted, with a significant focus on their potential applications in medicinal chemistry and materials science.

Medicinal Chemistry: A notable area of investigation is the antiproliferative activity of these compounds. For instance, studies have explored the potential of derivatives like methyl this compound-6-carboxylate as anticancer agents. tandfonline.com Research has shown that such compounds can induce apoptosis (programmed cell death) and act as cell-cycle blockers in cancer cell lines. tandfonline.com The synthesis of various derivatives, including those with different substituents on the furan or benzoxazole rings, is a common strategy to explore structure-activity relationships and optimize biological efficacy. mdpi.com

Materials Science: The fluorescent properties of molecules containing furan and benzoxazole moieties are also being actively explored. Researchers have synthesized and studied furyl aryloxazole derivatives as fluorescent probes for detecting reactive oxygen species like singlet oxygen. plos.org The extended π-conjugated system in these molecules often results in interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org

The synthesis of these compounds often involves well-established organic reactions, with ongoing efforts to develop more efficient and environmentally friendly synthetic methods. mdpi.com The ability to systematically modify the structure of this compound and its analogues allows for the fine-tuning of their chemical and physical properties for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

881-60-7

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

2-(furan-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C11H7NO2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H

InChI Key

OXQATLMDNGJNBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CO3

Origin of Product

United States

Synthetic Methodologies for 2 Furan 2 Yl Benzo D Oxazole and Its Derivatives

Classical and Contemporary Synthesis Routes to Benzoxazoles

The construction of the benzoxazole (B165842) ring system is a well-established area of heterocyclic chemistry. Traditional and modern methods typically rely on the condensation and subsequent cyclization of 2-aminophenol (B121084) with a suitable carbonyl-containing precursor. rsc.orgresearchgate.net

Condensation Reactions for Benzoxazole Ring Formation

The most conventional and direct approach to the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives, such as acid chlorides or esters. researchgate.netmedcraveonline.com This reaction is typically promoted by strong acids, which act as catalysts and dehydrating agents to facilitate the intramolecular cyclization of the intermediate anilide. Polyphosphoric acid (PPA) is a classic reagent for this transformation, driving the reaction towards the final product by removing water.

Modern variations of this method employ a range of catalysts to achieve milder reaction conditions and higher yields. For instance, samarium triflate has been used as a reusable acid catalyst in aqueous media, presenting a greener alternative. organic-chemistry.org Another approach involves the use of triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine (B1216828) to activate tertiary amides for reaction with 2-aminophenols, proceeding through a cascade of nucleophilic addition, intramolecular cyclization, and elimination. nih.govmdpi.com

The following table summarizes various catalytic systems used for the condensation of 2-aminophenols with aldehydes, another common precursor.

Cyclization Reactions and Ring-Closing Strategies

Intramolecular cyclization represents a key strategy for forming the benzoxazole ring. These methods often start with a pre-formed amide or imine linkage on a phenolic backbone. One prominent method is the oxidative cyclization of phenolic Schiff bases, which are formed in situ from the reaction of a 2-aminophenol and an aldehyde. researchgate.netclockss.org Various oxidizing agents, including manganese dioxide (MnO2) nanoparticles, silver oxide (Ag2O), and even molecular oxygen, can facilitate this transformation. researchgate.netclockss.org

Another important route is the reductive cyclization of o-nitrophenols. researchgate.net For example, a zinc-MsOH system can mediate the intramolecular reductive cyclization of ortho-nitro phenols to generate 2-aryl benzoxazoles under mild conditions. researchgate.net Similarly, a combination of sulfur and DABCO can promote a reductive coupling and annulation of o-nitrophenols with benzaldehydes. organic-chemistry.org

Multi-Step Synthesis Protocols for Oxazole (B20620) and Benzoxazole Systems

More complex benzoxazole derivatives can be accessed through multi-step synthesis protocols. These routes offer greater control over the substitution pattern of the final molecule. A common strategy involves the initial formation of an N-(2-hydroxyphenyl)amide, which is then cyclized in a separate step. nih.gov

Continuous flow technology has been applied to the synthesis of highly functionalized benzoxazoles from 3-halo-N-acyl anilines. nih.gov This process involves a base-mediated deprotonation, ortho-lithiation, and subsequent intramolecular cyclization. nih.gov The unstable lithiated benzoxazole intermediate is immediately quenched in-line with an electrophile, allowing for precise control and minimizing byproduct formation. nih.gov Another multi-step approach involves the synthesis of benzoxazole derivatives starting from the alkylation of 4-hydroxybenzaldehyde, followed by condensation with 2-aminophenol to form a Schiff base, and a final cyclocondensation step. mdpi.com

Synthesis of Furan-Substituted Benzoxazoles

The introduction of a furan-2-yl group at the C2 position of the benzoxazole ring can be achieved through direct or post-synthetic strategies.

Direct Coupling Strategies Involving Furan-2-yl Moieties

The most straightforward method for synthesizing 2-(furan-2-yl)benzo[d]oxazole is the direct condensation of 2-aminophenol with furan-2-carbaldehyde (furfural) or furan-2-carboxylic acid and its derivatives.

One reported synthesis involves the reaction of 2-aminophenol with furfural (B47365) to form the corresponding N-furfurylidene-2-hydroxyaniline (a Schiff base), which is then oxidized using silver oxide (Ag2O) to yield this compound. clockss.org Another study reports the synthesis of this compound from the reaction of a nitrone with K2S2O8 in DCE at 120°C, albeit in a lower yield of 27%. rsc.org A copper-catalyzed method has also been developed for the synthesis of 2-aryl benzoxazoles, including the furan-substituted derivative, from the reaction of an aldoxime and 1-bromo-2-iodobenzene (B155775). medcraveonline.com This method produced this compound as a yellowish-white crystalline solid with a melting point of 107-108 °C. medcraveonline.com

The following table details specific examples of the direct synthesis of this compound.

Post-Synthetic Functionalization of Benzoxazole Derivatives with Furan (B31954) Units

An alternative to direct synthesis is the modification of a pre-existing benzoxazole ring. This approach typically involves transition-metal-catalyzed cross-coupling reactions. For example, a 2-halobenzoxazole (e.g., 2-chlorobenzoxazole (B146293) or 2-bromobenzoxazole) can be coupled with a furan-based organometallic reagent, such as furan-2-boronic acid or a furan-stannane, under palladium or copper catalysis.

Direct C-H arylation is an increasingly popular method. organic-chemistry.org A copper-catalyzed C-H arylation of heterocycles with aryl iodides has been demonstrated, which could theoretically be applied to couple a furan unit onto a benzoxazole core. organic-chemistry.org Similarly, palladium catalysts with N-heterocyclic carbene (NHC) ligands have been effective for the direct C-H arylation of benzoxazoles with aryl chlorides. organic-chemistry.org While specific examples for the synthesis of this compound using this method are not as prevalent in the literature as direct condensation, these modern coupling techniques represent a versatile and powerful tool for creating such derivatives.

Furthermore, post-synthetic modification has been explored in the context of metal-organic frameworks (MOFs). researchgate.netresearchgate.net In one example, furan-tagged MOFs were synthesized and then modified via Diels-Alder reactions, demonstrating the reactivity of the furan moiety once incorporated into a larger structure. researchgate.netresearchgate.net This highlights the potential for the furan ring in this compound to undergo further transformations.

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of sophisticated techniques that have been successfully applied to the synthesis of benzoxazole derivatives, providing significant improvements in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of benzoxazole synthesis, microwave irradiation facilitates the rapid heating of reactants, leading to dramatically reduced reaction times and often improved yields compared to conventional heating methods. ias.ac.inmdpi.com

A notable example is the one-pot synthesis of benzoxazoles and benzothiazoles through a PIFA-promoted cyclocondensation of 2-aminophenols or 2-aminothiophenols with various aldehydes. ias.ac.in This method has been successfully used to synthesize this compound. ias.ac.inresearchgate.net The key advantage of this microwave-assisted protocol is the significant reduction in reaction time, from hours to just minutes, while achieving good to excellent yields. ias.ac.inoaji.net For instance, the synthesis of 2-substituted naphtho[1,2-d] medcraveonline.comorganic-chemistry.orgoxazoles saw a reduction in reaction time from 3 hours under conventional heating to 10 minutes with microwave irradiation, along with an increase in yield. oaji.net

Another green approach involves the use of a deep eutectic solvent (DES), [cholinium chloride][oxalic acid], as a catalyst under solvent-free microwave irradiation. mdpi.com This method allows for the efficient synthesis of various benzoxazole derivatives from 2-aminophenols and benzaldehydes. The catalyst is inexpensive and easily prepared, adding to the sustainability of the process. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Reaction Time Yield Reference
Conventional Heating 3 hours Lower oaji.net
Microwave-Assisted 10 minutes Higher oaji.net
PIFA-promoted (Microwave) 15 minutes Good to Excellent ias.ac.inresearchgate.net

Continuous Flow Chemistry Applications in Oxazole Synthesis

Continuous flow chemistry offers several advantages for the synthesis of benzoxazoles, including enhanced safety, scalability, and process control. nih.govacs.org This technology allows for the precise management of reaction parameters such as temperature and residence time, which is particularly beneficial when dealing with unstable intermediates. nih.govacs.org

A multi-step flow process has been developed for the synthesis of highly functionalized benzoxazoles from 3-halo-N-acyl anilines. nih.govacs.org The process involves a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization to form an unstable lithiated benzoxazole intermediate. This is followed by an in-line electrophilic quench to yield the final product. The use of a continuous flow reactor minimizes the hold-up time of the unstable intermediate, thereby reducing byproduct formation and improving product quality. nih.govacs.org

Furthermore, life cycle assessments have demonstrated the superiority of continuous flow technology over batch synthesis in terms of environmental impact. rsc.orgresearchgate.netsemopenalex.org A study comparing seven batch approaches with two continuous-flow systems for the synthesis of 2-arylbenzoxazoles found that the flow approach significantly reduced carbon emissions and energy consumption. rsc.orgresearchgate.net The use of oxygen-flow chemistry in combination with recyclable solvents and catalysts further enhances the sustainability of this method. rsc.org

Catalytic Approaches in this compound Synthesis

The development of novel catalytic systems has been instrumental in advancing the synthesis of 2-arylbenzoxazoles. Palladium, copper, and nickel-based catalysts have all been employed to facilitate these transformations, each offering distinct advantages.

Palladium/Copper-Mediated Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A notable method for synthesizing 2-arylbenzoxazoles involves the palladium-catalyzed condensation of aryl halides with o-aminophenols, followed by dehydrative cyclization. scispace.comacs.orgacs.org This approach is tolerant of a wide range of functional groups on both aromatic rings and generally provides good to excellent yields. scispace.com More recently, a room-temperature palladium-catalyzed direct 2-arylation of benzoxazoles with aryl bromides has been developed using a Pd(OAc)2/NiXantphos catalyst system. nih.gov This method allows for the introduction of various aryl and heteroaryl groups in high yields (75-99%). nih.gov

Copper-catalyzed reactions offer a more cost-effective alternative to palladium. Various copper-mediated methods have been reported for the synthesis of 2-arylbenzoxazoles. medcraveonline.comorganic-chemistry.orgmedcraveonline.com One such protocol utilizes a copper-catalyzed reaction between an aldoxime and 1-bromo-2-iodobenzene with N,N'-dimethylethylenediamine (DMEDA) as a ligand. medcraveonline.commedcraveonline.com This one-pot strategy proceeds in moderate yield. Another approach involves the copper(II)-mediated cascade C-H functionalization and C-N/C-O bond formation of bisaryloxime ethers to produce 2-arylbenzoxazoles. organic-chemistry.orgorganic-chemistry.org This reaction proceeds efficiently at moderate temperatures and is tolerant of both electron-donating and electron-withdrawing substituents. organic-chemistry.org Copper(I) iodide (CuI) has also been used to catalyze the synthesis of 2-arylbenzoxazoles from 1-bromo-2-iodobenzenes and benzamides in tetrabutylammonium (B224687) bromide. thieme-connect.com

Nickel Catalysis:

Nickel catalysis has also been explored for the synthesis of oxazole derivatives. A one-pot Suzuki-Miyaura coupling reaction using a nickel catalyst has been developed for the production of 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, and a dehydration condensing reagent with boronic acid. tandfonline.comsemanticscholar.org Additionally, nickel/copper-catalyzed direct alkylation of heterocyclic C-H bonds has been reported, providing a pathway to functionalized benzoxazoles. scispace.com

Table 2: Overview of Catalytic Systems for Benzoxazole Synthesis

Catalyst System Reactants Key Features Reference(s)
Palladium/NiXantphos Benzoxazoles, Aryl bromides Room temperature, high yields nih.gov
Palladium Aryl halides, o-Aminophenols Tolerant of various functional groups scispace.comacs.orgacs.org
Copper/DMEDA Aldoxime, 1-Bromo-2-iodobenzene One-pot synthesis medcraveonline.commedcraveonline.com
Copper(II) triflate Bisaryloxime ethers Cascade C-H functionalization organic-chemistry.orgorganic-chemistry.org
Copper(I) iodide 1-Bromo-2-iodobenzenes, Benzamides Use of tetrabutylammonium bromide thieme-connect.com

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazole derivatives to minimize environmental impact. mdpi.com This involves the use of sustainable synthetic methodologies that prioritize the choice of solvents, separation methods, energy efficiency, and waste reduction. mdpi.com

Key green approaches in benzoxazole synthesis include:

Use of Greener Solvents: Employing aqueous media, ionic liquids, or bio-based solvents like ethanol (B145695) and ethyl acetate (B1210297) instead of hazardous organic solvents. mdpi.comacs.org For example, a greener synthesis of a novel benzoxazine (B1645224) monomer was achieved using ethanol and ethyl acetate. acs.org

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis and ultrasonication to reduce reaction times and energy consumption. mdpi.com

Catalysis: Developing and using highly efficient and recyclable catalysts, such as heterogeneous manganese-based catalysts and magnetic nanocatalysts, to minimize waste and improve atom economy. rsc.orgnanomaterchem.com A study on a waste-minimized continuous flow synthesis of 2-arylbenzoxazoles highlighted the use of heterogeneous manganese catalysts in an environmentally friendly solvent, cyclopentylmethyl ether (CPME). rsc.org Another novel approach utilized Fe3O4/SiO2/(CH2)3N+Me3Br3− nanomagnetic catalyst for benzoxazole synthesis in an aqueous solvent. nanomaterchem.com

Alternative Energy Sources: Exploring the use of solar energy and mechanochemistry to drive reactions. mdpi.com

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Mechanistic Investigations of Chemical Transformations Involving 2 Furan 2 Yl Benzo D Oxazole

Electrophilic Substitution Reactions

Electrophilic substitution reactions on 2-(furan-2-yl)benzo[d]oxazole can selectively occur on either the furan (B31954) or the benzoxazole (B165842) ring system, largely governed by the reaction conditions and the nature of the electrophile.

Regioselectivity on the Furan Ring System (e.g., Position 5)

The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com This high reactivity is due to the electron-donating nature of the oxygen atom, which increases the electron density within the ring. pearson.com Electrophilic attack preferentially occurs at the C2 and C5 positions, as the resulting cationic intermediate is stabilized by three resonance structures, in contrast to the two resonance structures available for attack at the C3 or C4 positions. chemicalbook.com In this compound, the C2 position of the furan is already substituted. Consequently, electrophilic substitution on the furan ring is highly directed to the C5 position. researchgate.net

Studies on similar compounds, such as 2-(2-furyl)benzothiazole, have shown that electrophilic reactions like nitration, bromination, hydroxymethylation, formylation, and acylation occur almost exclusively at the 5-position of the furan ring. researchgate.net This regioselectivity is a direct consequence of the electronic properties of the furan ring, where the C5 position is the most nucleophilic.

Regioselectivity on the Benzoxazole Ring System

The benzoxazole ring system is generally less reactive towards electrophilic substitution than the furan ring. However, under certain conditions, electrophilic attack on the benzoxazole moiety can be achieved. researchgate.net The regioselectivity of this attack is influenced by the directing effects of the fused benzene ring and the oxazole (B20620) moiety. In related benzofuran (B130515) and indole (B1671886) systems, electrophilic attack at the 2-position of the heterocyclic ring is often favored due to stabilization of the positive charge in the intermediate by the fused benzene ring. stackexchange.com For the benzoxazole ring in this compound, electrophilic substitution is anticipated to occur on the benzene portion of the scaffold. The precise position of substitution will be influenced by the combined directing effects of the oxygen and nitrogen atoms of the oxazole ring.

Influence of Reaction Conditions on Product Distribution

The distribution of products in electrophilic substitution reactions of this compound is highly dependent on the reaction conditions. researchgate.net Factors such as the choice of solvent, temperature, and the nature of the electrophile and catalyst can shift the selectivity between the furan and benzoxazole rings. researchgate.netmsu.edu For instance, milder reaction conditions are generally required for selective substitution on the highly reactive furan ring. ijabbr.com The use of strong acids or harsh reagents can lead to polymerization or ring-opening of the furan ring, or favor substitution on the less reactive benzoxazole system. ijabbr.commatanginicollege.ac.in In the case of 2-(2-furyl)phenanthro[9,10-d]oxazole, it was observed that depending on the reaction conditions, the electrophile attacks either the furan ring or the phenanthrene (B1679779) fragment. researchgate.net

Table 1: Regioselectivity in Electrophilic Substitution of this compound Analogs

ReactionReagents and ConditionsMajor Product(s)Reference(s)
NitrationHNO₃ / Acetic Anhydride (B1165640) (cold)2-(5-Nitro-furan-2-yl)benzo[d]oxazole researchgate.netijabbr.com
BrominationBr₂ / Dioxane2-(5-Bromo-furan-2-yl)benzo[d]oxazole researchgate.net
FormylationVilsmeier-Haack Reagent (POCl₃/DMF)5-(Benzoxazol-2-yl)furan-2-carbaldehyde researchgate.net
AcylationAcyl Chloride / Lewis Acid1-(5-(Benzoxazol-2-yl)furan-2-yl)ethanone researchgate.net
Nitration in PPAHNO₃ / PPA2-(5-Nitro-furan-2-yl)-6-nitrobenzo[d]oxazole researchgate.net

Nucleophilic Substitution Reactions and Reactivity at Key Positions

Nucleophilic substitution reactions on the this compound scaffold are less common than electrophilic substitutions but can occur under specific conditions, particularly if leaving groups are present. tandfonline.com The oxazole ring itself is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups. tandfonline.com If a suitable leaving group is present on the benzoxazole ring, nucleophilic aromatic substitution can take place. The positions most susceptible to nucleophilic attack on the benzoxazole ring are generally C2, followed by C4 and C5, especially when a good leaving group is present at these positions. tandfonline.com

Oxidation and Reduction Pathways of the Chemical Compound

The furan and benzoxazole rings exhibit different susceptibilities to oxidation and reduction. The furan ring is prone to oxidation, which can lead to ring-opening products. smolecule.com For instance, oxidation of furan rings with reagents like bromine in methanol (B129727) can result in the formation of 2,5-dimethoxy-2,5-dihydrofuran (B146672) derivatives. matanginicollege.ac.in In a study of furyl aryloxazole fluorescent probes, it was found that the furan moiety of this compound and its derivatives can be selectively oxidized by singlet oxygen. plos.org

The benzoxazole ring is generally more stable towards oxidation. tandfonline.com However, the entire molecule can be subjected to reduction. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can potentially reduce the furan ring to a tetrahydrofuran (B95107) ring or affect the benzoxazole system, though specific studies on this compound are limited.

Acid-Base Properties and Protonation Studies of this compound

The acid-base properties of this compound are determined by the basicity of the nitrogen atom in the oxazole ring and the potential for protonation on the furan oxygen. The oxazole ring is considered basic, with properties similar to pyridine (B92270). tandfonline.comsemanticscholar.org Computational and mass spectrometry studies on related 2-oxazoline derivatives indicate that the nitrogen atom is the most likely site of protonation. researchgate.net The furan ring, while possessing a lone pair on the oxygen atom, is a weak base and protonation can lead to instability and polymerization under strong acidic conditions. ijabbr.com The furan rings in 2-(2-furyl)- and 2-(2-thienyl)-1,3-benzoxazoles have been noted to exhibit no acidophobic properties, suggesting a degree of stability in acidic media. researchgate.net

Photochemical Reactivity and Excited State Dynamics, including Photoisomerization and Cyclization Processes

The photochemical behavior of this compound and its derivatives is a subject of significant research, driven by their potential applications as fluorescent probes and their involvement in complex light-induced molecular rearrangements. The reactivity is largely dictated by the interplay between the electron-rich furan ring and the photostable benzoxazole core, connected through a single bond that allows for conformational flexibility.

Detailed Research Findings

The primary photochemical reaction documented for this compound, also denoted as FN-1, is its interaction with singlet oxygen (¹O₂). plos.org The compound has been designed as a "click-on" fluorescent probe where the furan ring functions as a selective trap for singlet oxygen. plos.org This reaction involves the oxidation of the furan moiety, which transforms the weakly fluorescent probe into a highly fluorescent product. plos.org The process is reported to be highly selective, with the compound itself generating negligible amounts of singlet oxygen via self-sensitization. plos.org Spectroscopic analysis indicates a strong electronic coupling between the benzoxazole and furan rings, a feature essential for its function as a probe. plos.org A vinylogous analogue, (E)-2-(2-(furan-2-yl)vinyl)benzo[d]oxazole (FN-2), demonstrates a significant 25-fold increase in fluorescence upon photooxidation. plos.org

While detailed experimental studies on the excited-state dynamics specifically for this compound are limited, insights can be inferred from computational and experimental work on the parent oxazole ring and its derivatives. Theoretical investigations into the parent oxazole molecule reveal that upon photoexcitation, its decay from the excited state is an ultrafast process. researchgate.net This decay may proceed via two distinct pathways: a ring-opening through the cleavage of the O–C bond, which produces nitrile ylide and azirine intermediates, or a ring-closure that forms a bicyclic species. researchgate.net These transient species are believed to be key intermediates in the phototransposition reactions of oxazoles. researchgate.net The rate of these processes is influenced by the molecular structure; for instance, the excited-state dynamics in oxazole are approximately twice as slow as in isoxazole (B147169) due to a small energy barrier that suppresses direct ring-opening. researchgate.net

Although no specific photoisomerization or skeletal photocyclization reactions are reported for this compound itself, the reactivity of structurally similar compounds suggests a high potential for such transformations. The introduction of specific substituents can enable intramolecular photocyclization processes. For example, β-(2-furyl)-substituted-o-divinylbenzenes undergo an intramolecular [4+2] cycloaddition, where the furan ring participates in the reaction. academie-sciences.fr This process proceeds through a stabilized biradical intermediate and a subsequent 1,6-ring closure to form a benzobicyclo[3.2.1]octadiene structure with high efficiency. academie-sciences.fr

In a similar vein, oxazole derivatives containing a vinylstyryl group are known to undergo intramolecular photocycloaddition. beilstein-journals.org Upon irradiation, 4- and 5-(2-vinylstyryl)oxazoles yield fused oxazoline-benzobicyclo[3.2.1]octadienes. beilstein-journals.org The mechanism is proposed to involve the formation of a resonance-stabilized biradical, which then undergoes a 1,6-ring closure. beilstein-journals.org Furthermore, theoretical studies using time-dependent density functional theory (TD-DFT) on aryl-substituted o-vinylstyryl-2-oxazoles show that they can undergo a formal [4+2] photocycloaddition. nih.gov This reaction occurs on the S₁ potential energy surface through a stepwise mechanism to produce benzo[f]quinoline (B1222042) derivatives. nih.gov

Data Tables

The following tables summarize key data from photochemical studies on this compound and related compounds.

Table 1: Photophysical Properties of this compound (FN-1) and a Vinylogous Analogue (FN-2) in Methanol.
CompoundStructureAbsorption Maximum (λmax, nm)Molar Absorption Coefficient (ε, M-1cm-1)Fluorescence Increase upon PhotooxidationReference
This compound (FN-1)Furan ring directly linked to benzoxazole31420,000Not specified plos.org
(E)-2-(2-(Furan-2-yl)vinyl)benzo[d]oxazole (FN-2)Furan and benzoxazole rings linked by a vinyl group35541,00025-fold plos.org
Table 2: Summary of Photochemical Cyclization Reactions in Structurally Related Furyl and Oxazole Compounds.
Reactant ClassKey Structural FeatureReaction TypeMajor Product TypeProposed MechanismReference
β-(2-Furyl)-o-divinylbenzenesFuran and o-divinylbenzeneIntramolecular [4+2] CycloadditionBenzobicyclo[3.2.1]octadieneFormation of a stabilized biradical followed by 1,6-ring closure. academie-sciences.fr
Aryl-substituted o-vinylstyryl-2-oxazolesOxazole and o-vinylstyryl groupFormal [4+2] PhotocycloadditionBenzo[f]quinolineStepwise 10π followed by 6π ring closure on the S1 potential energy surface. nih.gov
4- and 5-(2-Vinylstyryl)oxazolesOxazole and o-vinylstyryl groupIntramolecular CycloadditionFused oxazoline-benzobicyclo[3.2.1]octadieneFormation of a resonance-stabilized biradical followed by 1,6-ring closure. beilstein-journals.org

Computational Chemistry and Theoretical Characterization of 2 Furan 2 Yl Benzo D Oxazole

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) and its extension, Time-Dependent DFT (TD-DFT), have become cornerstone methodologies for the theoretical study of molecular systems, including 2-(furan-2-yl)benzo[d]oxazole and its derivatives. irjweb.comrsc.org These approaches offer a balance between computational cost and accuracy, enabling the prediction of a wide array of molecular properties. DFT is particularly well-suited for determining the ground-state electronic structure, while TD-DFT is employed to investigate excited-state properties and electronic transitions. rsc.org

For instance, DFT calculations have been instrumental in designing deep-blue light-emitting materials based on tetraaryl-benzobis[1,2-d:4,5-d′]oxazole (BBO) cruciforms, where furan-2-yl substituents play a key role. rsc.orgresearchgate.net Theoretical simulations using DFT and TD-DFT have demonstrated a strong correlation with experimental results, particularly when employing hybrid functionals like B3LYP with appropriate basis sets such as 6-311G(d,p). grafiati.com

Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals, Energy Gaps)

A fundamental aspect of understanding a molecule's reactivity and electronic behavior lies in the analysis of its frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.commalayajournal.org

Computational studies on related furan-containing heterocyclic systems have shown that the HOMO is typically associated with the electron-donating part of the molecule, while the LUMO corresponds to the electron-accepting region. malayajournal.org For this compound, a strong electronic coupling between the furan (B31954) and oxazole (B20620) moieties is indicated by the shape of the HOMO orbitals. plos.orgsemanticscholar.org This coupling is crucial for its photophysical properties. The energy of the HOMO is influenced by the nature of the aryl substituents; for example, furan-containing cruciforms exhibit slightly higher HOMO energies compared to their thiophene (B33073) counterparts, which is attributed to the lower aromaticity of the furan ring. rsc.org A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity and lower stability. irjweb.commalayajournal.org

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational MethodReference
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106B3LYP/6-31G(d,p) malayajournal.org
N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine-5.6518-0.80834.8435B3LYP/631-G irjweb.com
Polythiophene with benzo[d]oxazole (P1)--0.621DFT tandfonline.com
Polythiophene with benzo[d]thiazole (P2)--0.239DFT tandfonline.com
This table presents data for structurally related compounds to provide context for the electronic properties of this compound.

Molecular Electrostatic Potential (MEP) Mapping and Electron Density Distributions

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orguni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. uni-muenchen.de Red-colored regions typically indicate negative potential, associated with electron-rich areas and susceptibility to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. uni-muenchen.de

Geometry Optimization and Conformational Landscape Analysis

Before calculating other properties, it is essential to determine the most stable three-dimensional structure of the molecule through geometry optimization. rsc.orggrafiati.com This computational process finds the minimum energy conformation of the molecule, which corresponds to its most likely structure. For flexible molecules, a conformational landscape analysis is performed to identify various low-energy conformers and their relative stabilities.

In the case of this compound and related structures, DFT methods are commonly used for geometry optimization. rsc.orggrafiati.com Studies on similar systems, such as tetraaryl-benzobis[1,2-d:4,5-d′]oxazoles, have shown that cruciforms lacking benzene (B151609) rings at certain positions are predicted to be completely planar. rsc.org The planarity or non-planarity of the molecule significantly influences its electronic properties and potential for intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. While direct data for this compound was not found in the provided search results, experimental NMR data for this compound and its derivatives are available, showing characteristic signals for the furan and benzoxazole (B165842) protons and carbons. plos.org

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. The theoretical vibrational spectra, when compared with experimental data, can confirm the molecular structure and provide information about the bonding within the molecule. grafiati.com For this compound, characteristic IR bands have been experimentally identified. plos.org

Electronic Transitions: TD-DFT is the method of choice for predicting electronic absorption spectra (UV-Vis). rsc.org It calculates the energies of electronic transitions from the ground state to various excited states. These calculations help in understanding the origin of the observed absorption bands. For example, in related systems, the lowest energy absorption bands are often attributed to HOMO-LUMO transitions. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Identification and Energy Barriers

By mapping the potential energy surface of a reaction, computational methods can identify transition state structures, which are the highest energy points along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

While specific studies on the reaction mechanisms of this compound using this approach were not found in the initial search, the methodology has been applied to understand the synthesis of related oxazole derivatives. For instance, the van Leusen reaction, which is used to synthesize various nitrogen-containing heterocycles like oxazoles, has been studied computationally to understand the formation of unexpected side products. researchgate.net Such studies are crucial for optimizing reaction conditions and guiding the synthesis of new compounds.

Reaction Pathway Mapping and Energetic Profiles

The synthesis of 2-arylbenzoxazoles, including this compound, is commonly achieved through the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a corresponding aldehyde or carboxylic acid. conicet.gov.arnih.gov While numerous experimental protocols exist, detailed computational mapping of the reaction pathways for this specific furan derivative is not extensively documented in the literature. However, theoretical analysis of analogous systems allows for the postulation of plausible mechanistic routes and their associated energetics.

For instance, a common synthetic route involves the reaction of 2-aminophenol with furan-2-carbaldehyde to form a phenolic Schiff base, followed by oxidative cyclization. mdpi.com A computational model of this pathway would calculate the energy barriers for both the initial condensation and the subsequent ring-closure. This analysis can reveal whether the reaction proceeds via a concerted mechanism or through distinct steps.

Furthermore, more complex reaction mechanisms, such as tandem reactions involving ring-opening and re-cyclization, have been reported for benzoxazole systems. mdpi.com Computational mapping is critical to understanding these intricate pathways, predicting the most likely mechanism, and explaining the formation of specific products or unexpected byproducts. A theoretical analysis using DFT methods could explain the regiochemical outcomes in reactions where multiple cyclization pathways (e.g., C-O vs. C-N arylation) are possible. conicet.gov.ar A comprehensive energetic profile for the synthesis of this compound would require dedicated computational investigation to provide precise values for transition states and intermediates.

Theoretical Insights into Intermolecular Interactions and Solvent Effects

The chemical behavior of this compound in a condensed phase is heavily influenced by its non-covalent interactions with surrounding molecules, particularly solvents. Theoretical studies on the constituent furan and oxazole rings provide significant insights into the nature of these interactions. researchgate.netacs.org

Computational analyses have shown that for interactions with protic solvents like water, specific hydrogen bonding sites dominate. In the oxazole moiety, the nitrogen atom is a better hydrogen bond acceptor than the oxygen atom, making the N···H-O interaction more stable and geometrically favorable. researchgate.net For the furan ring, interactions can occur either through the oxygen atom (O-H···O) or via the aromatic π-system (O-H···π). acs.orgaip.org Theoretical studies of furan with hydrogen halides confirm that interactions can be "atom-on," involving a hydrogen bond to the furan oxygen, or "face-on," where the interaction is with the π-electron cloud. acs.orgacs.org Energy decomposition analysis reveals that the "atom-on" interactions are primarily electrostatic, while "face-on" interactions have significant orbital and electrostatic contributions. acs.orgacs.org

Solvation significantly impacts the electronic properties and reactivity of benzoxazole derivatives. asianpubs.org The use of a polarizable continuum model (PCM) in computational studies allows for the calculation of the free energy of solvation. asianpubs.org Studies on similar benzoxazoles show that electrostatic interaction energies are substantially larger in polar protic solvents (e.g., water, methanol) compared to aprotic solvents (e.g., benzene), which is attributed to the molecule's polarizability. asianpubs.org In some benzoxazole derivatives, the presence of water can fundamentally alter photodynamic pathways, inhibiting certain isomerization processes that occur in less polar solvents like acetonitrile. acs.orgnih.gov This highlights the crucial role of specific solvent-solute hydrogen bonds in stabilizing particular excited states or intermediates.

The various potential non-covalent interactions involving the this compound molecule are summarized in the table below, based on theoretical studies of its constituent heterocyclic systems.

Interaction TypeInteracting MoietyDescriptionPrimary Nature
Hydrogen Bond Benzoxazole NitrogenActs as a hydrogen bond acceptor (e.g., with water). This N···H-O bond is more stable than a bond involving the oxazole oxygen. researchgate.netElectrostatic
Hydrogen Bond Furan OxygenActs as a hydrogen bond acceptor (e.g., with water, formic acid). acs.orgnih.gov This is a strong, primarily electrostatic interaction. acs.orgElectrostatic
π-System Interaction Furan RingThe aromatic π-cloud acts as a hydrogen bond acceptor (face-on interaction). acs.orgacs.orgOrbital & Electrostatic
C-H···O Bond Furan or Benzene C-HWeak hydrogen bonds can form between C-H groups and oxygen atoms of adjacent molecules (e.g., solvents). acs.orgDispersive/Weak Electrostatic

These theoretical insights are crucial for predicting the compound's behavior in different chemical environments, from its solubility to its participation in complex reaction mechanisms where solvent molecules may play a direct catalytic role.

Structural Elucidation and Supramolecular Chemistry of 2 Furan 2 Yl Benzo D Oxazole Systems

Methodologies for Molecular Structure Determination

A variety of sophisticated analytical techniques are employed to elucidate the precise molecular structure of 2-(furan-2-yl)benzo[d]oxazole and its derivatives. These methods provide a comprehensive understanding of the compound's atomic arrangement, both in the solid state and in solution.

Single-Crystal X-ray Diffraction Analysis

For instance, in a study of a related derivative, N'-(furan-2-yl-methylene)-4-hydroxybenzohydrazide, X-ray diffraction revealed that the molecule adopts a trans configuration with respect to the C=N bond. researchgate.net The dihedral angle between the furan (B31954) and benzene (B151609) rings was found to be 47.7(1)°, indicating a non-planar structure. researchgate.net Such detailed structural information is crucial for understanding the molecule's properties and reactivity. The crystallographic data for this compound showed an orthorhombic crystal system with the space group Pna2_1. researchgate.net

Similarly, the crystal structures of various oxazole (B20620) derivatives have been determined, providing insights into their molecular geometries. ucd.iersc.org These studies often involve the use of diffractometers equipped with MoKα radiation to collect diffraction data. rsc.org

Table 1: Selected Crystallographic Data for a Furan-Containing Schiff Base

Parameter Value
Crystal System Orthorhombic
Space Group Pna2_1
a (Å) 9.6014(6)
b (Å) 11.1849(8)
c (Å) 10.3574(7)
C=N Bond Length (Å) 1.280(2)
C9-C8-N2-N1 Torsion Angle (°) 177.9(2)

Data sourced from a study on N'-(furan-2-yl-methylene)-4-hydroxybenzohydrazide. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid States

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of this compound in both solution and solid states.

In solution-state NMR, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons. medcraveonline.com For example, a multiplet is observed between δ 7.81-7.74 ppm for one of the benzoxazole (B165842) protons. medcraveonline.com The ¹³C NMR spectrum in the same solvent reveals signals for all the carbon atoms in the molecule, with the chemical shifts providing insights into their electronic environment. medcraveonline.com

Solid-state NMR (ssNMR) is particularly useful for studying the structure and dynamics of molecules in their solid form. e-bookshelf.delibretexts.org While solution-state NMR averages out anisotropic interactions like chemical shift anisotropy and dipole-dipole couplings due to rapid molecular tumbling, these interactions are present in solid-state spectra, often leading to broad peaks. libretexts.org Techniques like magic-angle spinning (MAS) are employed to enhance resolution in ssNMR. libretexts.org

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

Nucleus Chemical Shift (δ)
¹H 7.81-7.74 (m, 1H), 7.69 (d, J = 8 Hz, 1H), 7.61-7.55 (m, 1H), 7.41-7.34 (m, 2H), 7.32-7.26 (m, 1H), 6.67-6.61 (m, 1H)
¹³C 155.4, 150.1, 145.7, 142.6, 141.6, 125.3, 124.8, 120.1, 114.2, 112.2, 110.6

Data obtained from MedCrave online. medcraveonline.com

Vibrational Spectroscopy (FT-IR) for Structural Insights

Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For compounds like this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to specific bond vibrations.

For example, in a related benzoxazole derivative, the FT-IR spectrum showed characteristic peaks for C-H stretching of the aromatic rings, C=N stretching, and C-O-C stretching of the furan ring. uobabylon.edu.iq In the case of N'-(furan-2-ylmethylene)-4-hydroxybenzohydrazide, the IR spectrum displayed absorption bands at 3246 cm⁻¹ (O-H), 1634 cm⁻¹ (C=O), and 1605 cm⁻¹ (C=N). researchgate.net These vibrational frequencies can be correlated with theoretical calculations, often performed using density functional theory (DFT), to gain a deeper understanding of the molecular structure and bonding. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for Furan and Benzoxazole Containing Compounds

Functional Group Wavenumber (cm⁻¹) Reference
O-H stretch 3246 researchgate.net
N-H stretch 3379 uobabylon.edu.iq
Aromatic C-H stretch 3055 uobabylon.edu.iq
C=O stretch 1634 researchgate.net
C=N stretch 1605-1681 researchgate.netuobabylon.edu.iq

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's conjugated system.

For derivatives of 2-(2'-hydroxyphenyl)benzoxazole, the UV-vis spectra show maximum absorption wavelengths (λmax) in the UVA range, typically between 336 and 374 nm. scielo.br These compounds are known to undergo an excited-state intramolecular proton transfer (ESIPT) mechanism, which allows them to absorb high-energy UV radiation and dissipate it as heat, making them effective UV filters. scielo.br The electronic transitions in oxazole and its derivatives are often studied using time-dependent density functional theory (TD-DFT) calculations to understand the nature of the excited states. dergipark.org.tr

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is dictated by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, play a crucial role in determining the crystal packing and, consequently, the material's physical properties.

Hydrogen Bonding Networks in Solid-State Structures (e.g., C-H⋯O, N-H⋯O)

Hydrogen bonds are among the most important intermolecular interactions that direct the assembly of molecules in crystals. In the solid-state structures of furan- and benzoxazole-containing compounds, various types of hydrogen bonds are observed.

In the crystal structure of N'-(furan-2-yl-methylene)-4-hydroxybenzohydrazide, both N-H⋯O and O-H⋯N hydrogen bonds are present, which stabilize the molecular packing in the crystal lattice. researchgate.net Weak C-H⋯π interactions have also been identified in this structure. researchgate.net

Studies on related heterocyclic systems have also highlighted the importance of C-H⋯O hydrogen bonds in forming supramolecular assemblies. nih.gov For example, in some 2-(benzo-furan-2-yl)-2-oxoethyl benzoates, C-H⋯O hydrogen bonds link molecules into chains. nih.gov In other cases, pairs of N-H⋯O hydrogen bonds create dimeric structures, which are further extended by C-H⋯O interactions. nih.gov The analysis of hydrogen bonding networks is critical for understanding and predicting the crystal structures of these compounds. mdpi.com

Pi-Stacking and Other Non-Covalent Interactions

The arrangement of molecules in the crystalline state is significantly influenced by a variety of non-covalent forces, including π-stacking, van der Waals forces, and ion-dipole interactions. rsc.org The planarity and aromatic nature of the benzoxazole and furan rings in this compound make it a prime candidate for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent aromatic rings align, are a crucial stabilizing force in the crystal lattice. rsc.orgresearchgate.net

Substituent effects play a significant role in the strength and nature of these interactions. The introduction of aryl groups can enhance π-π stacking compared to heteroaryl or alkyl groups, which often leads to higher melting points. Conversely, longer alkyl chains on a molecule can disrupt the crystalline packing, leading to lower melting points. The pyridine (B92270) core in some analogues is also known to enhance π-π stacking interactions.

The table below summarizes the influence of different substituents on the non-covalent interactions and physical properties of benzoxazole derivatives.

Substituent TypeEffect on π-StackingImpact on Melting PointReference
Aryl groupsEnhancedIncreased
Heteroaryl groupsWeaker than arylLower than aryl-substituted
Long alkyl chainsDecreased crystallinityReduced
Pyridine coreEnhancedNot specified

Halogen Bonding in Oxazole Derivatives and its Proclivity

Halogen bonding is a highly directional non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the context of oxazole derivatives, the nitrogen atom of the oxazole ring is a primary halogen bond acceptor site. rsc.orgrsc.org Studies involving the cocrystallization of oxazole derivatives with perfluorinated iodobenzenes have demonstrated the strong propensity for the formation of I⋯Noxazole halogen bonds. rsc.orgrsc.org

These interactions are robust, with relative shortening values of up to 18%, comparable to the well-studied I⋯Npyridine halogen bond. rsc.org The strength and directionality of halogen bonds make them a powerful tool in crystal engineering for the construction of well-defined supramolecular architectures. rsc.org

The presence of multiple potential halogen bond acceptor sites within a molecule, such as oxygen atoms or π-systems of aromatic rings, introduces competition. rsc.orgrsc.org Molecular electrostatic potential (MEP) calculations are often employed to predict the most favorable acceptor site, with the most negative MEP value indicating the strongest interaction. rsc.orgrsc.org In the studied oxazole derivatives, the oxazole nitrogen consistently emerges as the most potent halogen bond acceptor. rsc.orgrsc.org However, depending on the electronic properties of other functional groups, additional, weaker halogen bonds (I⋯O or I⋯π) can also form, leading to more complex supramolecular assemblies. rsc.org

The following table presents key findings from studies on halogen bonding in oxazole derivatives.

Halogen Bond DonorPrimary Acceptor SiteOther Observed InteractionsSignificanceReference
Perfluorinated iodobenzenesOxazole Nitrogen (Noxazole)I⋯O, I⋯πStrong and directional, enabling predictable crystal engineering rsc.orgrsc.org

Supramolecular Assembly and Crystal Engineering of this compound Analogues

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. beilstein-journals.org Crystal engineering, a subset of supramolecular chemistry, focuses on the design and synthesis of crystalline solids with desired properties by controlling these intermolecular interactions. researchgate.net For this compound analogues, a deep understanding of π-stacking, hydrogen bonding, and halogen bonding is crucial for predictable crystal design. beilstein-journals.orgresearchgate.net

The rigidity and electronic properties of the benzoxazole moiety, combined with the potential for various intermolecular forces, make these compounds valuable building blocks in materials science. By strategically modifying the chemical structure—for instance, by introducing specific functional groups—it is possible to tune the supramolecular assembly and, consequently, the material's properties.

For example, the introduction of groups capable of forming strong and directional interactions, such as halogen bond donors and acceptors, allows for the construction of predictable supramolecular synthons. rsc.org These synthons, in turn, can be used to build extended networks with specific topologies and functionalities. The interplay of various non-covalent interactions, including electrostatic and van der Waals forces, governs the final crystal packing. researchgate.net

The development of star-shaped molecules with benzoxazole or related heterocyclic arms is an area of active research, with potential applications in optoelectronics and materials science. rsc.org The synthesis of these complex architectures often relies on coupling reactions that assemble the core and arm units. rsc.org The final supramolecular organization of these molecules is a result of the cumulative effect of all non-covalent interactions between the constituent parts.

Interaction TypeRole in Supramolecular AssemblyPotential ApplicationReference
π-StackingDirects the packing of aromatic ringsMaterials Science, Host-Guest Chemistry beilstein-journals.org
Halogen BondingForms directional and predictable linkagesCrystal Engineering, Design of functional materials rsc.orgrsc.org
Hydrogen BondingCreates robust and directional networksNot explicitly detailed for this compound but a key interaction in related systems rsc.org

Advanced Functional Materials and Ligand Design Based on 2 Furan 2 Yl Benzo D Oxazole

Design and Synthesis of Ligands for Coordination Chemistry Applications

The nitrogen atom in the oxazole (B20620) ring and the oxygen atom of the furan (B31954) group in 2-(furan-2-yl)benzo[d]oxazole make it an effective bidentate ligand for coordinating with various metal ions. This has led to the synthesis of novel metal complexes with interesting photophysical characteristics.

Metal Complexes Involving this compound as a Ligand

Rhenium(I) tricarbonyl complexes featuring this compound derivatives as ligands have been synthesized and characterized. cardiff.ac.uk These complexes, with the general formula fac-[Re(L)(CO)₃(N^N)], where N^N is the furan-benzoxazole based ligand, are of interest for their potential in photophysical applications. cardiff.ac.ukrsc.org The synthesis involves the reaction of the respective furan-containing oxazole ligand with a rhenium precursor, leading to stable coordination compounds. cardiff.ac.uk The coordination typically involves the nitrogen of the oxazole ring and another donor atom, depending on the specific ligand structure. Other transition metals have also been used to form complexes with furan-based ligands, highlighting the versatility of this chemical motif in coordination chemistry. sc.edu

Photophysical Properties of Coordination Compounds (e.g., Emission, Quantum Yields)

Rhenium(I) polypyridyl complexes are known for their photophysical properties, including luminescence and photosensitization. rsc.orgnih.gov For instance, fac-[Re(ampy)(CO)₃(NN)]⁺ complexes, where NN is a polypyridine ligand, exhibit emission in solution at room temperature with quantum yields (Φ) up to 0.091. nih.gov These emissions arise from a metal-to-ligand charge transfer (³MLCT) excited state. nih.gov While specific quantum yield data for this compound-based rhenium complexes is not extensively detailed in the provided results, related complexes show that the nature of the ligand significantly influences the photophysical properties. rsc.orgnih.gov For example, attaching carbazole (B46965) groups to the polypyridine ligand in rhenium complexes leads to dual emission maxima and quantum yields in the range of 10⁻³ to 10⁻². rsc.org Iridium(III) complexes containing a 2-phenylbenzo[d]oxazole ligand have shown quantum yields as high as 46.1% in solution. researchgate.net This suggests that metal complexes of this compound could also exhibit tunable and potentially efficient luminescence.

Table 1: Photophysical Properties of Related Rhenium and Iridium Complexes

Complex Type Emission Max (λ_em) Quantum Yield (Φ) Reference
fac-[Re(ampy)(CO)₃(phen)]⁺ (in CH₃CN) 560 nm 0.091 nih.gov
fac-[Re(ampy)(CO)₃(bpy)]⁺ (in CH₃CN) 568 nm 0.024 nih.gov
Ir(bo)₂(pzpyz) (in CH₂Cl₂) 531-598 nm 46.1% researchgate.net

Note: This table presents data for structurally related complexes to provide context for the potential properties of this compound complexes.

Optoelectronic Materials Development

The conjugated system formed by the furan and benzoxazole (B165842) rings makes this compound a candidate for use in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs).

Rational Design for Organic Light-Emitting Diodes (OLEDs) using Benzoxazole Cruciforms

Benzobisoxazole (BBO) cruciforms, which feature a central benzobisoxazole core, have been explored as a platform for deep blue OLED materials. core.ac.uk These cross-conjugated molecules allow for semi-independent tuning of the HOMO and LUMO energy levels. core.ac.uk Research has demonstrated that incorporating heterocyclic groups like furan and thiophene (B33073) into BBO cruciforms can enhance device efficiencies. researchgate.net Although this can sometimes be detrimental to the fluorescence quantum yield, these materials exhibit the desired deep-blue emission. researchgate.net OLEDs fabricated using these benzobisoxazole cruciforms as emitters have achieved deep blue emission with CIE coordinates around (0.15, 0.05). core.ac.uk The design of such materials often involves creating a donor-acceptor structure to control the electronic properties. nih.govresearchgate.net

Structure-Property Relationships Governing Luminescence and Charge Transport

The relationship between the molecular structure and the optoelectronic properties is critical for designing efficient OLED materials. In benzoxazole-based materials, the benzoxazole unit often acts as an electron acceptor. nih.govresearchgate.net The choice of donor units and their arrangement significantly impacts the material's HOMO/LUMO levels, emission color, and charge transport characteristics. core.ac.uktdl.org For BBO cruciforms, theoretical and experimental studies show that the HOMO and LUMO levels can be localized on different axes of the molecule, allowing for targeted tuning. core.ac.uk The inclusion of furan rings, which are less aromatic than thiophene, can influence the electronic and photophysical properties. researchgate.net While furan-based materials can be highly fluorescent, their electrochemical stability can be a concern. researchgate.netnih.gov The thermal stability of these materials is also a key factor, with many benzoxazole cruciforms showing high decomposition temperatures (above 350 °C). core.ac.uk

Polymer Chemistry and Conjugated Systems Incorporating Benzoxazole and Furan Units (e.g., Polythiophenes)

The incorporation of this compound units into conjugated polymers is a strategy to develop new materials with tailored electronic and optical properties for various applications.

Polythiophenes containing heterocyclic side groups, such as benzoxazole, have been synthesized and studied for their optical and electrical properties. nih.govvnu.edu.vn These polymers are often synthesized via oxidative polymerization. researchgate.net The inclusion of the benzoxazole moiety can influence the polymer's conjugation, leading to specific absorption and emission characteristics. nih.gov For example, poly[3-(benzothiazole-2-yl)thiophene] has been studied for its photoluminescence. nih.gov Similarly, polymers incorporating both furan and benzoxazole units are being explored. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the structural features and band gaps of polythiophenes containing benzoxazole and its derivatives. nih.govresearchgate.net These studies indicate that substitutions on the polymer backbone can significantly alter the total energy and the band gap of the material. researchgate.net For instance, replacing an oxygen atom with a sulfur atom in the polymer structure can decrease the band gap. researchgate.net Furan itself has been used in the synthesis of conjugated polymers, with the ability to tune the bandgap by adjusting the length of oligofuran building blocks. rsc.org However, the higher oxidation potential of furan compared to thiophene has historically led to it receiving less attention in this field. researchgate.net

Table 2: Predicted Band Gaps (E_g) for Related Polythiophene Derivatives from DFT Studies

Polymer Predicted Band Gap (E_g) Reference
Poly[3-(benzo[d]thiazole-2-yl)thiophene] (P1) 0.621 eV researchgate.net
Poly[3-(benzo[d]oxazole-2-yl)thiophene] (P2) 0.239 eV researchgate.net

Note: This table shows theoretical band gap values for polymers structurally related to those that could be formed with this compound, illustrating the effect of heterocyclic substitution.

Sensor Development Based on the Chemical Compound and its Derivatives

The unique photophysical properties of this compound and its derivatives, particularly their fluorescence, make them attractive candidates for the development of highly sensitive and selective chemical sensors. Research in this area has primarily focused on creating "click-on" fluorescent probes, which are designed to be initially non-fluorescent or weakly fluorescent and then "turn on" with a strong emission signal upon reacting with a specific analyte.

A significant application of this scaffold is in the detection of singlet oxygen (¹O₂), a reactive oxygen species that plays a crucial role in various chemical and biological processes. plos.org Furan derivatives are well-suited for this purpose as the furan moiety is an efficient and specific chemical trap for ¹O₂. plos.org

The general mechanism for these sensors involves coupling the this compound core, which acts as the fluorophore, with the furan ring, which serves as the analyte recognition site (the ¹O₂ trap). In the sensor's initial state, the electron-rich furan ring quenches the inherent fluorescence of the aryloxazole structure. plos.org Upon reaction with singlet oxygen, the furan ring is oxidized. This chemical modification disrupts the quenching mechanism, leading to a substantial increase in the fluorescence intensity of the molecule, which can be readily measured. plos.orgresearchgate.net This process allows for the sensitive quantification of singlet oxygen.

Detailed research has explored how structural modifications to the parent compound, this compound, can optimize sensor performance. A study by Zanocco et al. synthesized and evaluated a series of derivatives to establish a clear structure-activity relationship. plos.org These modifications included extending the aromatic system from a benzoxazole to a more fluorescent naphthoxazole ring, introducing a vinyl linker between the furan and oxazole moieties, and adding various substituents to the furan ring. researchgate.netplos.org

The findings revealed that these structural changes significantly impact the sensor's reactivity and sensitivity. For instance, the derivative (E)-2-(2-(5-methylfuran-2-yl)vinyl)naphtho[1,2-d]oxazole, designated FN-6, was identified as a particularly effective probe. It demonstrated an outstanding reactivity with singlet oxygen, with a rate constant of (5.8 ± 0.1) x 10⁷ M⁻¹ s⁻¹, and its fluorescence increased by a remarkable factor of 500 upon reaction. plos.org All the tested probes were found to be selectively oxidized by singlet oxygen, yielding a single fluorescent product in methanol (B129727). plos.org

The table below summarizes the research findings for various derivatives based on the this compound scaffold for the detection of singlet oxygen.

Compound IDChemical NameAnalyteKey Research Finding
FN-1 This compoundSinglet Oxygen (¹O₂)The parent compound in a structure-activity study for fluorescent probes. plos.orgplos.org
FN-2 (E)-2-(2-(Furan-2-yl)vinyl)benzo[d]oxazoleSinglet Oxygen (¹O₂)Derivative with a vinyl linker, showing changes in fluorescence spectra upon reaction with ¹O₂. plos.org
FN-3 2-(Furan-2-yl)naphtho[2,3-d]oxazoleSinglet Oxygen (¹O₂)Derivative with an extended naphthoxazole aromatic system. plos.orgplos.org
FN-4 (E)-2-(2-(Furan-2-yl)vinyl)naphtho[2,3-d]oxazoleSinglet Oxygen (¹O₂)Combines the vinyl linker and the naphthoxazole system, showing increased fluorescence upon photosensitization. plos.org
FN-5 (E)-2-(2-(Furan-2-yl)vinyl)naphtho[1,2-d]oxazoleSinglet Oxygen (¹O₂)Isomer of FN-4, also studied for its reaction with ¹O₂. plos.org
FN-6 (E)-2-(2-(5-Methylfuran-2-yl)vinyl)naphtho[1,2-d]oxazoleSinglet Oxygen (¹O₂)The most promising probe, with a 500-fold fluorescence increase and a high rate constant of (5.8 ± 0.1) x 10⁷ M⁻¹ s⁻¹. plos.org
FN-7 (E)-2-(2-(5-Methoxyfuran-2-yl)vinyl)naphtho[1,2-d]oxazoleSinglet Oxygen (¹O₂)Derivative with an electron-donating methoxy (B1213986) group on the furan ring, studied for its fluorescence enhancement. plos.org
FN-8 (E)-2-(2-(5-Bromofuran-2-yl)vinyl)naphtho[1,2-d]oxazoleSinglet Oxygen (¹O₂)Derivative with an electron-withdrawing bromo group, used to study electronic effects on reactivity. plos.orgplos.org
FN-9 (E)-2-(2-(5-Phenyl-2-furan-2-yl)vinyl)naphtho[1,2-d]oxazoleSinglet Oxygen (¹O₂)Derivative with a phenyl substituent on the furan ring. plos.org

While the primary focus has been on singlet oxygen, the broader class of furan-based heterocyclic compounds has been investigated for sensing other species. For example, a different molecular scaffold, 5-(furan-2-yl)-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridine, was designed as a fluorescent chemosensor for the selective determination of Cr³⁺ ions. researchgate.net This demonstrates the versatility of the furan motif in sensor design, although it is important to note that this is a structurally distinct system from this compound.

Future Research Directions and Emerging Paradigms for 2 Furan 2 Yl Benzo D Oxazole

Innovations in Green and Sustainable Synthetic Routes for Heteroarylbenzoxazoles

The chemical industry's growing emphasis on sustainability is driving the development of environmentally friendly methods for synthesizing heteroarylbenzoxazoles. frontiersin.orglaxai.com Future research will likely focus on several key areas to minimize the environmental impact of producing these valuable compounds.

One promising avenue is the use of green catalysts, such as biocatalysts, organocatalysts, and metal-organic frameworks (MOFs). jocpr.com These catalysts can improve reaction efficiency and selectivity under milder conditions, reducing energy consumption and waste. jocpr.com The development of reusable catalysts, like ionic liquids and TiO2-ZrO2 composites, is also a critical area of research, as it addresses both economic and environmental concerns. academie-sciences.frmdpi.com

Modern techniques like microwave-assisted and ultrasound-assisted synthesis are also gaining traction. jocpr.comnajah.edu These methods can significantly shorten reaction times and improve yields, contributing to more efficient and sustainable processes. jocpr.com Researchers are also exploring the use of renewable resources and greener solvents, such as water and bio-based solvents, to replace hazardous organic solvents traditionally used in these syntheses. frontiersin.orgjocpr.com

The following table summarizes some innovative and green catalysts used in the synthesis of benzoxazole (B165842) derivatives:

Catalyst/TechniqueDescriptionKey Advantages
Biocatalysts (Enzymes) Utilize natural enzymes to catalyze reactions.High selectivity, mild operating conditions. jocpr.com
Organocatalysts Use small organic molecules as catalysts.Avoids the use of toxic heavy metals. jocpr.com
Metal-Organic Frameworks (MOFs) Porous materials with metal nodes and organic linkers.High surface area and tunable catalytic sites. jocpr.com
Ionic Liquids Salts that are liquid at low temperatures.Can act as both solvent and catalyst, often recyclable. mdpi.com
TiO2-ZrO2 Composite A mixed metal oxide catalyst.Possesses both acidic and basic sites, enhancing catalytic activity and is reusable. academie-sciences.fr
Microwave-Assisted Synthesis Uses microwave energy to heat reactions.Rapid heating, shorter reaction times, and often higher yields. jocpr.com
Ultrasound-Assisted Synthesis Employs ultrasonic waves to promote reactions.Increased reaction rates and efficiency. najah.edu

Deeper Mechanistic Understanding of Complex Catalytic Cycles and Regioselective Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis of 2-(furan-2-yl)benzo[d]oxazole is crucial for optimizing existing methods and developing new, more efficient ones. Future research will focus on elucidating the intricate details of catalytic cycles and achieving precise control over regioselectivity.

Investigating the catalytic cycle for benzoxazole synthesis involves identifying and characterizing the various intermediates and transition states. For example, in copper-catalyzed reactions, understanding the role of the catalyst in activating the reactants and facilitating bond formation is key. medcraveonline.com Similarly, in iron-catalyzed processes, the mechanism can involve distinct pathways, such as bromination followed by cyclization. researchgate.net

Regioselective transformations are particularly important when synthesizing substituted benzoxazoles. researchgate.netorganic-chemistry.org Developing methods that allow for the selective functionalization of specific positions on the benzoxazole core is a high-priority research area. nih.govacs.org This requires a deep understanding of the electronic and steric factors that govern the reactivity of the molecule. nih.gov Computational studies, in conjunction with experimental work, will play a vital role in mapping out these complex reaction pathways and predicting the outcomes of different synthetic strategies. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new molecules, including derivatives of this compound. mit.edunih.gov These computational tools can significantly accelerate the process of identifying compounds with desired properties, reducing the need for time-consuming and expensive trial-and-error experimentation. mit.edunih.gov

AI algorithms can be trained on large datasets of known molecules to predict a wide range of properties, such as solubility, toxicity, and biological activity. nih.govnih.gov This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing. nih.gov For instance, ML models can be used to predict the anti-proliferative activity of benzoxazole derivatives, as demonstrated in studies on cancer cell lines. researchgate.netscispace.com

Exploration of Novel Supramolecular Architectures with Tailored Functionalities

The ability of this compound and its derivatives to form ordered, non-covalent assemblies, known as supramolecular architectures, opens up exciting possibilities for creating materials with unique and tunable properties. taylorandfrancis.com Future research in this area will focus on designing and constructing novel supramolecular structures with specific functionalities.

Benzoxazole-containing molecules can self-assemble through various non-covalent interactions, such as hydrogen bonding and π-π stacking. taylorandfrancis.com By carefully designing the molecular building blocks, it is possible to control the geometry and properties of the resulting supramolecular assemblies. researchgate.netproquest.com This has led to the creation of materials with interesting optical and electronic properties. taylorandfrancis.com

An emerging area of interest is the development of stimuli-responsive supramolecular systems. These materials can change their properties in response to external stimuli, such as light, temperature, or the presence of specific ions. For example, a urea-functionalized 2-(2-hydroxyphenyl)benzoxazole (B213137) derivative has been shown to exhibit gelation-induced fluorescence enhancement and act as a sensor for fluoride (B91410) ions. rsc.org The exploration of such systems could lead to the development of advanced sensors, smart materials, and drug delivery systems.

Synergistic Research at the Interface of Organic Synthesis, Computational Chemistry, and Materials Science for Next-Generation Functional Materials

The development of next-generation functional materials based on this compound will increasingly rely on a synergistic approach that integrates organic synthesis, computational chemistry, and materials science. thepharmajournal.comsolubilityofthings.com This interdisciplinary collaboration is essential for tackling the complex challenges involved in designing and creating materials with precisely controlled properties and functionalities. ntnu.edugidrm.org

Organic synthesis provides the tools to construct the molecular building blocks, while computational chemistry offers powerful methods for predicting their properties and understanding their behavior at the molecular level. thepharmajournal.comgidrm.org Materials science then bridges the gap between the molecular and macroscopic worlds, enabling the fabrication and characterization of functional materials and devices. ntnu.edu

This integrated approach is already being applied in various areas. For example, computational modeling is used to design new benzoxazole derivatives with optimized electronic properties for applications in organic light-emitting diodes (OLEDs). researchgate.netrscf.ru Synthetic chemists then synthesize these target molecules, and materials scientists incorporate them into devices and evaluate their performance. researchgate.netresearchgate.net The synergy between these disciplines will be crucial for the continued advancement of benzoxazole-based materials and their application in diverse fields such as electronics, medicine, and sensing. grafiati.comsynorgfun.com

Q & A

Q. What are the common synthetic routes for 2-(Furan-2-yl)benzo[d]oxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, pyrazole-4-carboxaldehydes can react with 2-aminophenol derivatives under acidic conditions (e.g., ethanol with phosphorus trichloride) to form benzo[d]oxazole derivatives . Nickel-catalyzed ligand-free methods using aryl halides and isocyanides have also been reported, yielding heterocyclic products like 2-(thiophen-2-yl)benzo[d]oxazole in good yields . Optimization involves adjusting solvents (e.g., ethanol vs. methanol), catalysts (e.g., NH₄Cl or PCl₃), and temperature (e.g., 60°C for 12 hours). Characterization via ¹H NMR and GC-MS is critical to confirm product purity .

Q. How can NMR spectroscopy distinguish between structural isomers of this compound derivatives?

  • Methodological Answer : ¹H NMR analysis can resolve isomers by comparing chemical shifts and coupling patterns. For example, in platinum(II) complexes with benzoxazole ligands, distinct proton environments (e.g., aromatic protons on furan vs. oxazole rings) produce split signals. Advanced techniques like COSY, HSQC, and HMBC NMR elucidate connectivity and confirm regioselectivity . Integration of peak areas and comparison with computed spectra (DFT) further validate assignments .

Q. What are the key applications of this compound in material science?

  • Methodological Answer : This scaffold is used in fluorescent probes due to its extended π-conjugation. For instance, furyl aryloxazoles exhibit strong electronic coupling between the oxazole and furan moieties, leading to tunable absorption/emission properties. Time-resolved fluorescence studies (e.g., using PicoQuant systems) quantify singlet oxygen generation, making these compounds relevant in photodynamic therapy .

Q. How do substituents on the benzoxazole core influence the compound’s photostability?

  • Methodological Answer : Electron-donating groups (e.g., methyl or methoxy) enhance photostability by reducing oxidation susceptibility. UV-vis spectrophotometry under controlled irradiation (e.g., using a solar simulator) measures degradation rates. For example, 2-(2’-hydroxyphenyl)benzoxazole derivatives show improved UV-filtering efficiency when substituted with tert-butyl groups .

Q. What safety precautions are recommended when handling this compound derivatives?

  • Methodological Answer : Use NIOSH-approved eye protection (e.g., EN 166-compliant face shields) and nitrile gloves to avoid skin contact. Engineering controls like fume hoods and proper ventilation are mandatory. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic coupling between the furan and oxazole rings?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess electronic interactions. Studies on 2-(furan-2-yl)naphtho[1,2-d]oxazole reveal strong coupling via planar π-systems, validated by blue-shifted absorption maxima in saturated analogs . Software like Gaussian or ORCA can simulate orbital distributions and excitation energies .

Q. What thermodynamic parameters govern the stability of metal complexes incorporating this compound?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies ΔH°, ΔG°, and ΔS° for complex formation. For platinum(II) complexes, negative ΔG° values indicate spontaneous binding, while positive ΔS° suggests favorable entropy changes due to solvent reorganization. X-ray crystallography and variable-temperature NMR corroborate stability trends .

Q. How does regioselectivity in electrophilic substitution reactions vary with reaction conditions?

  • Methodological Answer : Nitration or bromination of 2-(2-furyl)phenanthro[9,10-d]oxazole shows that electron-rich furan rings react preferentially under mild conditions (e.g., HNO₃/AcOH at 0°C), while harsher conditions (e.g., H₂SO₄ at 80°C) target the phenanthrene fragment. Monitoring via HPLC-MS and kinetic studies (e.g., Eyring plots) reveal activation barriers .

Q. What role does this compound play in designing red-emitting iridium(III) complexes?

  • Methodological Answer : As an ancillary ligand, it lowers the HOMO-LUMO gap in iridium complexes, shifting emission to red wavelengths (λₑₘ ≈ 620 nm). Photoluminescence quantum yields (PLQY) and device lifetimes (>1000 hours in LECs) are optimized by substituting electron-withdrawing groups on the benzoxazole .

Q. How can structure-activity relationships (SAR) guide the development of benzoxazole-based kinase inhibitors?

  • Methodological Answer :
    Molecular docking (e.g., AutoDock Vina) identifies key interactions between this compound derivatives and kinase active sites (e.g., VEGFR-2). In vitro assays (e.g., kinase inhibition IC₅₀) validate predictions. Substituents like trifluoromethoxy enhance binding affinity by filling hydrophobic pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.